molecular formula C18H13N3O B2583297 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 861208-60-8

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No. B2583297
CAS RN: 861208-60-8
M. Wt: 287.322
InChI Key: IJIAYHWULYKOIQ-UZYVYHOESA-N
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Description

Pyridazinone is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms . Pyridazinones are known as a ‘wonder nucleus’ because they can form different derivatives with various biological activities .


Synthesis Analysis

Pyridazinones can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by a six-membered ring containing nitrogen atoms at the 1 and 2 positions and a keto functionality at the 3 position .


Chemical Reactions Analysis

Pyridazinones can undergo various chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazinones can be influenced by the substituents on the ring. For instance, a methyl group at the C-5 position of the dihydropyridazinone ring can enhance potency .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Research has demonstrated the synthesis of novel heterocyclic compounds utilizing derivatives similar to 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime. These studies often aim at developing compounds with expected biological activities. For instance, the synthesis of new classes of pyridazin-3-one derivatives has been established, showing a general route for their synthesis and potential utility in creating fused azines, indicating a broad scope for the design of biologically active molecules (H. M. Ibrahim & H. Behbehani, 2014).

Antimicrobial and Antifungal Activities

Some derivatives of pyridazinones have been reported to exhibit antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents. For example, the reaction of specific chloro derivatives with various compounds has led to new compounds that showed antimicrobial and antifungal activities, suggesting a promising avenue for drug development (G. H. Sayed et al., 2003).

Monoamine Oxidase Inhibition

Investigations into the biological activities of indeno[1,2-c]pyridazin-5-one derivatives, including studies on their inhibitory effects on monoamine oxidase-B (MAO-B), have demonstrated significant findings. Such compounds have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activity, displaying a preference for MAO-B with potential implications for treating disorders such as depression and Parkinson's disease (S. Kneubühler et al., 1995).

Herbicidal Activities

Some derivatives of pyridazine have shown excellent herbicidal activities, indicating the chemical's utility in agricultural applications. This includes the synthesis of novel compounds with substituted phenoxy groups, which exhibited potent herbicidal activity at low doses, marking an important contribution to pest management strategies (Han Xu et al., 2012).

Conversion to Carbonyl Compounds

Additionally, studies have demonstrated the utility of similar oximes in chemical reactions, such as the conversion of oximes to their corresponding carbonyl compounds under certain conditions, showcasing the versatility of these compounds in synthetic chemistry (B. Kim et al., 2010).

Mechanism of Action

The mechanism of action of pyridazinones can vary depending on their structure and the biological target. For example, some pyridazinones have been found to inhibit phosphodiesterase (PDE-III), which can lead to vasodilation .

Future Directions

The future research on pyridazinones could focus on exploring their potential applications in various fields, such as medicinal chemistry and agrochemicals. The design of new pyridazinone compounds with different biological profiles could also be an interesting area of study .

properties

IUPAC Name

3-(4-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21-22/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYQDXWZBLFPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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